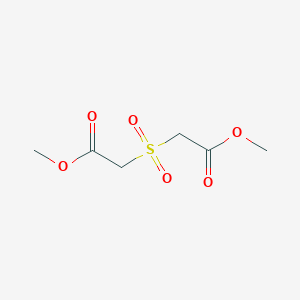
4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-
Übersicht
Beschreibung
“4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-” is a chemical compound with the molecular formula C11H12N2OS . It has a molecular weight of 220.29 g/mol . The compound is also known by several synonyms, including 40106-31-8, 3,5,6,7,8,9-hexahydro-4H-cyclohepta [4,5]thieno [2,3-d]pyrimidin-4-one, and others .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta [b]thiophene-3-carboxylate was treated with acetonitrile in the presence of hydrochloric acid gas to give 2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta [b]thieno pyrimidin-4-one .Molecular Structure Analysis
The molecular structure of the compound can be represented by the canonical SMILES string: C1CCC2=C (CC1)SC3=C2C (=O)NC=N3 . The InChI representation is InChI=1S/C11H12N2OS/c14-10-9-7-4-2-1-3-5-8 (7)15-11 (9)13-6-12-10/h6H,1-5H2, (H,12,13,14) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.29 g/mol and an XLogP3-AA value of 2.5 . The XLogP3-AA value is a measure of the compound’s lipophilicity, which can influence its absorption and distribution within the body .Wissenschaftliche Forschungsanwendungen
Importance of Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, including structures related to "4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one," have been extensively studied for their potential in drug discovery and development. These compounds exhibit a wide range of biological activities and pharmacological properties. For instance, the synthesis and application of dihydropyrimidinones (DHPMs) through the Biginelli Reaction showcase their significance in creating bioactive molecules for therapeutic purposes (Panda, Khanna, & Khanna, 2012). This reaction has been optimized using green chemistry principles, underscoring an environmentally friendly approach to synthesizing pyrimidine derivatives with potential medicinal applications.
Role in Anticancer and Antibacterial Research
Pyrimidine cores are foundational elements in the development of compounds with anticancer and antibacterial properties. Research on pyrimidine derivatives has led to the identification of molecules with promising anticancer activities. Various studies have investigated the structure-activity relationships (SARs) of these compounds, revealing their potential to inhibit cancer cell growth through different mechanisms. A review highlighted the anticarcinogenic and toxic properties of organotin(IV) complexes with pyrimidine derivatives, showcasing their effectiveness in treating cancer with minimal side effects (Ali, Shahzadi, & Imtiaz-ud-Din., 2018). Another comprehensive review on pyrimidine analogs discussed their versatility in addressing a multitude of biological targets, including antiviral, antimicrobial, and anti-inflammatory effects, further highlighting their importance in medicinal chemistry (JeelanBasha & Goudgaon, 2021).
Synthesis and Characterization for Drug Development
The synthesis and characterization of pyrimidine derivatives are critical steps in exploring their potential as therapeutic agents. Techniques such as the Biginelli Reaction have been refined to produce a variety of pyrimidine-based compounds efficiently. These methods contribute to the development of new drugs by providing a diverse array of pyrimidine derivatives for pharmacological testing. The adaptability of pyrimidine scaffolds allows for the exploration of novel drug candidates with enhanced biological activities and reduced toxicity profiles. Studies focusing on the synthesis, characterization, and in-vitro activity of these compounds, such as anti-inflammatory properties, underscore their potential in the drug development process (Gondkar, Deshmukh, & Chaudhari, 2013).
Eigenschaften
IUPAC Name |
8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c14-10-9-7-4-2-1-3-5-8(7)15-11(9)13-6-12-10/h6H,1-5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKVVKXYWCYSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193150 | |
| Record name | 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836882 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro- | |
CAS RN |
40106-31-8 | |
| Record name | 1,5,6,7,8,9-Hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40106-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040106318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyrido[3,4-b]pyrazine](/img/structure/B183377.png)










